

# Introduction: The Enduring Relevance of a Core Scaffold

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: *3-Diallylaminomethyl-4-methoxy-benzaldehyde*

CAS No.: 832740-13-3

Cat. No.: B2456227

[Get Quote](#)

Benzaldehyde, the simplest aromatic aldehyde, is far more than a source of bitter almond fragrance. It represents a foundational scaffold in modern chemistry, serving as a versatile precursor and key intermediate in the synthesis of a vast array of compounds.<sup>[1][2][3][4]</sup> Its applications span pharmaceuticals, agrochemicals, dyes, and polymers, making it a true workhorse in the chemical industry.<sup>[2][5]</sup> For researchers, particularly in drug development, the true power of benzaldehyde lies in its capacity for modification. By introducing substituents to the aromatic ring, one can systematically tune its physicochemical properties, profoundly altering the reactivity, bioavailability, and ultimate function of the resulting molecule.<sup>[6]</sup>

This guide provides an in-depth exploration of the physicochemical properties of substituted benzaldehydes. Moving beyond a simple catalog of data, we will dissect the underlying principles—the electronic and steric effects—that govern these changes. We will present field-proven experimental protocols for their characterization and offer a quantitative framework for understanding structure-activity relationships. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to harness the subtle yet powerful influence of substitution to design and synthesize molecules with precision and purpose.

## The Unsubstituted Core: A Physicochemical Baseline

To appreciate the impact of substituents, we must first understand the intrinsic properties of benzaldehyde (C<sub>6</sub>H<sub>5</sub>CHO) itself.

- **Structure and Reactivity:** The core structure consists of a benzene ring attached to a formyl (-CHO) group.[2] The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, a defining feature of its reactivity. However, compared to aliphatic aldehydes, the aromatic ring acts as an electron-donating group via resonance, which slightly reduces the electrophilicity of the carbonyl carbon.[7]
- **Physical Properties:** It is a colorless liquid at room temperature with its characteristic odor.[2] [8] It is sparingly soluble in water but miscible with many organic solvents like ethanol and ether.[2][8] It is prone to oxidation in the air, forming benzoic acid.[8]

## The Art of Modulation: The Influence of Substituents

The addition of a substituent to the aromatic ring fundamentally alters the electron distribution and spatial arrangement of the molecule, thereby changing its properties. These influences are broadly categorized into electronic and steric effects.

### Electronic Effects: The Push and Pull of Electrons

Substituents modulate the electron density of the aromatic ring and the carbonyl group through two primary mechanisms: the inductive effect and the resonance effect.[7][9]

- **Inductive Effect (+I / -I):** This effect is transmitted through the sigma ( $\sigma$ ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) like halogens or nitro groups have a -I effect, pulling electron density away from the ring. Alkyl groups have a +I effect, donating electron density.[9][10]
- **Resonance Effect (+M / -M):** This effect is transmitted through the pi ( $\pi$ ) system and involves the delocalization of lone pairs or pi electrons.[9]
  - **Electron-Donating Groups (EDGs):** Substituents with lone pairs, such as methoxy (-OCH<sub>3</sub>) and amino (-NH<sub>2</sub>), donate electron density to the ring (+M effect), increasing the electron density, especially at the ortho and para positions.[9]

- Electron-Withdrawing Groups (EWGs): Groups with pi bonds to electronegative atoms, like nitro (-NO<sub>2</sub>) or carbonyl (-C=O), withdraw electron density from the ring (-M effect), decreasing electron density at the ortho and para positions.[9]

The interplay of these effects determines the overall electron density on the carbonyl group, which is the primary determinant of its reactivity in nucleophilic addition reactions.[7] EWGs increase the partial positive charge on the carbonyl carbon, making it more electrophilic and reactive, while EDGs have the opposite effect.[7][11]

*Interplay of electronic effects on the benzaldehyde core.*

## Steric Effects: The Influence of Size and Space

Steric effects arise from the spatial arrangement of atoms and the repulsive forces between electron clouds.[12] In substituted benzaldehydes, bulky substituents, particularly at the ortho position, can cause steric hindrance.[12] This can:

- Slow down chemical reactions by physically blocking access to the reactive carbonyl center. [12]
- Affect the planarity of the molecule, potentially disrupting conjugation between the aromatic ring and the carbonyl group.
- Influence how a drug molecule fits into the binding pocket of its biological target, a critical consideration in pharmacology.[12]

## Quantitative Correlation: The Hammett Equation

To move from a qualitative to a quantitative understanding of electronic effects, we employ the Hammett equation:

$$\log(k/k_0) = \sigma\rho$$

This linear free-energy relationship provides a powerful tool for correlating reaction rates (k) and equilibrium constants of substituted aromatic compounds.[7][13]

- k and k<sub>0</sub>: The rate constants for the reaction of the substituted and unsubstituted benzaldehyde, respectively.

- $\sigma$  (Sigma): The substituent constant, which depends only on the nature and position (meta or para) of the substituent. It is a measure of the electronic effect of that substituent. Positive  $\sigma$  values indicate EWGs, while negative values indicate EDGs.
- $\rho$  (Rho): The reaction constant, which is specific to a given reaction and describes its sensitivity to substituent effects.<sup>[13]</sup> A positive  $\rho$  value indicates that the reaction is accelerated by EWGs (i.e., a buildup of negative charge or loss of positive charge in the transition state).<sup>[7]</sup><sup>[13]</sup>

## Key Physicochemical Properties and Their Modulation

Understanding the interplay of electronic and steric effects allows us to predict and control key physicochemical properties crucial for research and drug development.

Property	Description	Influence of EWGs	Influence of EDGs
Reactivity (Nucleophilic Addition)	The susceptibility of the carbonyl carbon to attack by nucleophiles.[7]	Increase: EWGs make the carbonyl carbon more electrophilic, accelerating the reaction rate.[7][11]	Decrease: EDGs make the carbonyl carbon less electrophilic, slowing the reaction rate.[7]
Lipophilicity (logP)	The logarithm of the partition coefficient between n-octanol and water, a key indicator of a drug's ADME properties.[14][15]	Generally increases with hydrophobic groups like halogens.	Generally decreases with hydrophilic groups like -OH or -NH <sub>2</sub> .
Acidity/Basicity (pKa)	Relates to the basicity of the carbonyl oxygen. Protonation is a key step in some acid-catalyzed reactions.	Decrease Basicity: EWGs pull electron density away from the carbonyl oxygen, making it a weaker base.	Increase Basicity: EDGs push electron density towards the carbonyl oxygen, making it a stronger base.
Solubility	The ability to dissolve in a given solvent. Crucial for formulation and bioavailability.	Highly variable. Polar groups like -NO <sub>2</sub> may increase aqueous solubility, while larger, nonpolar groups decrease it.	Highly variable. Polar groups like -OH increase aqueous solubility, while alkyl groups decrease it.

Table 1: Physicochemical Properties of Selected Substituted Benzaldehydes

Compound	Substituent	$\sigma$ (para)	pKa (Conjugate Acid)	logP (Calculated)	C=O Stretch ( $\text{cm}^{-1}$ )
4-Nitrobenzaldehyde	-NO <sub>2</sub>	+0.78	-8.0	1.49	~1709
4-Chlorobenzaldehyde	-Cl	+0.23	-7.2	2.03	~1704
Benzaldehyde	-H	0.00	-6.9	1.48	~1705[16]
4-Methylbenzaldehyde	-CH <sub>3</sub>	-0.17	-6.5	1.99	~1702
4-Methoxybenzaldehyde	-OCH <sub>3</sub>	-0.27	-5.9	1.76	~1699

(Data compiled from various sources, including PubChem and chemical literature. pKa values are approximate for the protonated carbonyl group and serve for comparative purposes.)

## Experimental Characterization Protocols

Accurate characterization is paramount. The following section details validated, step-by-step methodologies for assessing the key properties of substituted benzaldehydes.

### Protocol 1: Spectroscopic Analysis

Spectroscopy provides a non-destructive window into the molecular structure and electronic environment.

#### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm structure and probe the electronic environment of the aldehyde and aromatic protons.
- Methodology:
  - Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).[17]
  - Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
  - Data Analysis:
    - <sup>1</sup>H NMR: Identify the characteristic aldehyde proton (R-HCO) singlet, typically found at a highly deshielded position around δ 9.5-10.5 ppm.[16] Analyze the splitting patterns and chemical shifts of the aromatic protons (δ 7.0-8.5 ppm) to determine the substitution pattern.
    - <sup>13</sup>C NMR: Identify the carbonyl carbon (C=O) resonance, typically between δ 190-200 ppm.[18] Note how its chemical shift changes with different substituents (EWGs generally cause a downfield shift).

## B. Infrared (IR) Spectroscopy

- Objective: To identify the carbonyl group and assess the influence of conjugation and electronic effects.
- Methodology:
  - Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
  - Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
  - Data Analysis:

- Locate the strong, sharp absorbance corresponding to the C=O stretch, typically between 1685-1715  $\text{cm}^{-1}$  for aromatic aldehydes.[16][18]
- Note that conjugation to the aromatic ring lowers the frequency from a typical saturated aldehyde ( $\sim 1730 \text{ cm}^{-1}$ ).[16]
- Observe the trend: EWGs tend to slightly increase the C=O frequency, while EDGs slightly decrease it, reflecting changes in bond strength.

### C. UV-Visible Spectroscopy

- Objective: To study the electronic transitions and how they are affected by substituents.
- Methodology:
  - Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
  - Acquisition: Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer, scanning from  $\sim 200$  to 400 nm.
  - Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) for the  $\pi \rightarrow \pi^*$  (intense,  $\sim 240$ -280 nm) and  $n \rightarrow \pi^*$  (weak,  $>300$  nm) transitions. Substituents that extend conjugation (auxochromes) will cause a bathochromic (red) shift to longer wavelengths.

## Protocol 2: Chromatographic Analysis & logP

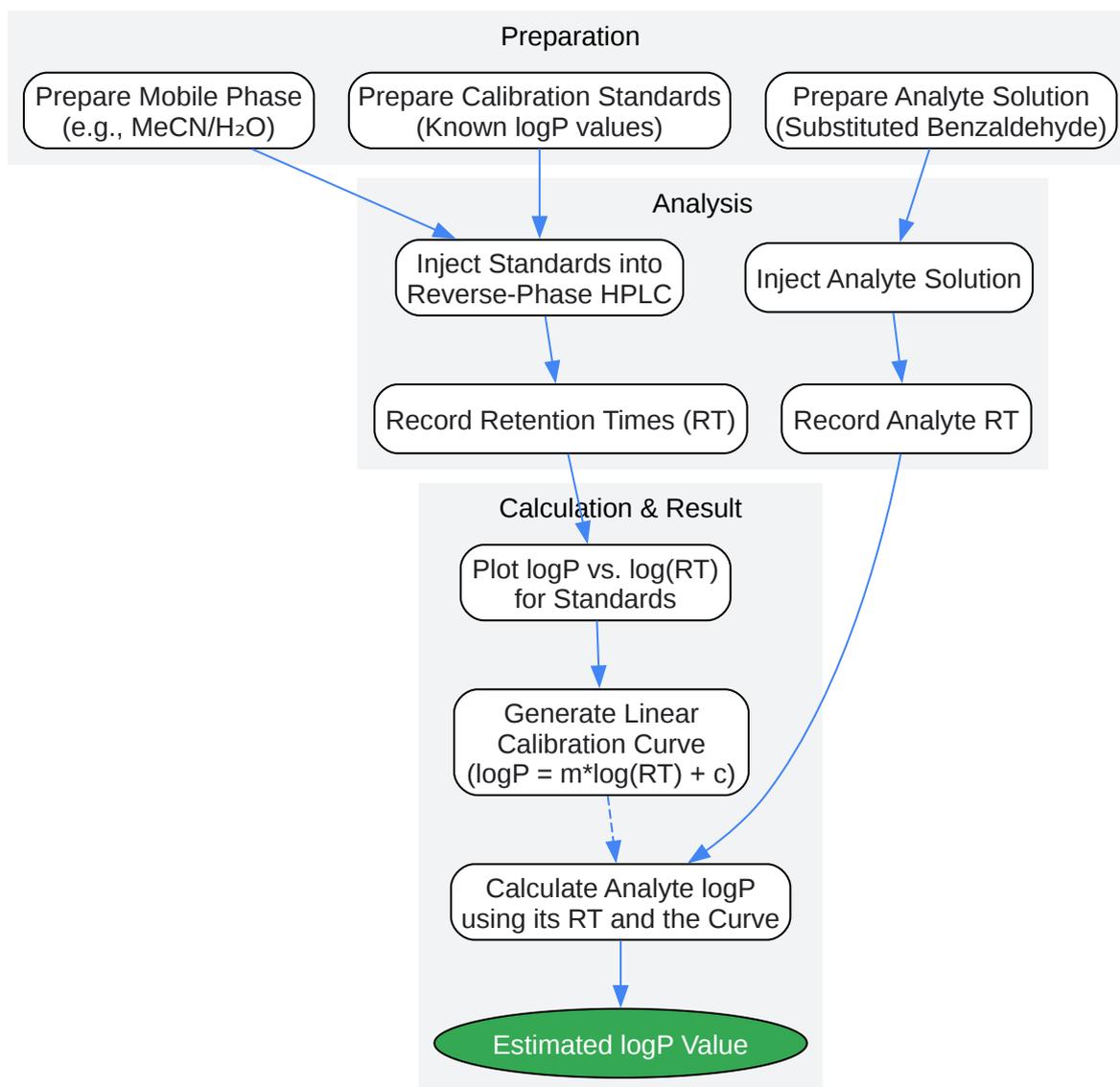
### Estimation

Chromatography is essential for purity assessment and can be leveraged for high-throughput estimation of lipophilicity.

#### A. High-Performance Liquid Chromatography (HPLC) for Purity and logP Estimation

- Objective: To determine the purity of the sample and to estimate its logP value using a correlation with retention time.[19]

- Causality: The retention of a compound on a reverse-phase (nonpolar stationary phase) column is primarily driven by its hydrophobicity.[14] More lipophilic (higher logP) compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known logP, a linear relationship between retention time and logP can be established.[14][19]
- Methodology:
  - System Setup: Use a reverse-phase HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 254 nm).[14]
  - Mobile Phase: A typical mobile phase is a gradient of methanol or acetonitrile and water. [14][20]
  - Calibration: a. Prepare a calibration mixture of at least five standards with well-established logP values that bracket the expected range of your analyte (e.g., benzene, bromobenzene, biphenyl, etc.).[14] b. Inject the mixture and record the retention time (RT) for each standard. c. Plot the known logP values against their corresponding log(RT). This should yield a linear calibration curve (e.g.,  $\text{Log } P = m * \text{Log}(\text{RT}) + c$ ).[14]
  - Sample Analysis: a. Dissolve the substituted benzaldehyde in the mobile phase and inject it into the HPLC system under the same conditions. b. Record its retention time.
  - Calculation: Use the retention time of your analyte and the linear equation from the calibration curve to calculate its estimated logP value.



[Click to download full resolution via product page](#)

*Workflow for logP estimation via HPLC.*

## B. Gas Chromatography (GC)

- Objective: To analyze the purity of volatile or thermally stable benzaldehyde derivatives.
- Methodology:
  - System Setup: Use a GC equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., coated with OV-101).[21]
  - Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., chloroform or toluene).[21]
  - Acquisition: Inject a small volume (e.g., 1-2  $\mu\text{L}$ ) into the heated injection port. Run a temperature program to separate the components.
  - Analysis: The purity is determined by the relative area of the main peak compared to any impurity peaks.

## Protocol 3: Hammett Plot Construction for Reaction Kinetics

- Objective: To quantitatively determine the sensitivity ( $\rho$  value) of a reaction to the electronic effects of substituents.
- Self-Validation: This protocol is inherently self-validating. The linearity (or lack thereof) of the final plot provides immediate feedback on whether the reaction mechanism is consistent across the series of substituted reactants and follows the Hammett relationship. A high correlation coefficient ( $R^2 > 0.95$ ) validates the findings.
- Methodology (Example: Semicarbazone Formation[22]):
  - Reactant Selection: Select a series of at least five meta- and para-substituted benzaldehydes and the unsubstituted benzaldehyde (the  $k_0$  reference).
  - Kinetic Runs: a. For each substituted benzaldehyde, perform a kinetic experiment by reacting it with a nucleophile (e.g., semicarbazide) under constant conditions (temperature, pH, solvent). b. Monitor the formation of the product over time using UV-Vis

spectroscopy by observing the growth of a new absorbance band characteristic of the product.[22]

- Rate Constant Calculation: From the time-course data, calculate the second-order rate constant ( $k$ ) for each reaction. The rate constant for the unsubstituted benzaldehyde is  $k_0$ .
- Data Plotting: a. Look up the established Hammett sigma ( $\sigma$ ) constants for each substituent used. b. Plot  $\log(k/k_0)$  on the y-axis versus the corresponding  $\sigma$  value on the x-axis.
- Analysis: a. Perform a linear regression on the data points. b. The slope of the line is the reaction constant,  $\rho$ . c. The sign and magnitude of  $\rho$  provide mechanistic insight. For semicarbazone formation, a positive  $\rho$  is expected, as the rate-determining step (nucleophilic attack) is favored by EWGs that increase the electrophilicity of the carbonyl carbon.

## Conclusion: From Fundamental Properties to Rational Design

The physicochemical properties of substituted benzaldehydes are not merely abstract data points; they are the levers that chemists can pull to achieve a desired outcome. By understanding the foundational principles of electronic and steric effects, we can move from trial-and-error synthesis to a paradigm of rational molecular design. The ability to predict and control reactivity, lipophilicity, and other key parameters through judicious choice of substituents is a cornerstone of modern medicinal chemistry and materials science. The experimental protocols outlined herein provide the practical tools necessary to validate these predictions, enabling researchers to build robust structure-activity relationships and accelerate the development of novel, functional molecules.

## References

- Benaglia, M., et al. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. *Catalysts*. Available at: [\[Link\]](#)
- Veith, G. D., et al. (1979). A Rapid Method for Estimating Log P for Organic Chemicals. U.S. Environmental Protection Agency. Available at: [\[Link\]](#)

- La Salle University. Substituent Effects. La Salle University Chemistry. Available at: [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Benzaldehyde in Modern Pharmaceutical Synthesis. PharmaCompass. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Kerns, E. H., & Di, L. (2003). High throughput HPLC method for determining Log P values. Google Patents (US6524863B1).
- Smith, R. R., & Hinshelwood, C. N. (1940). THE EFFECT OF SUBSTITUTION ON THE THERMAL DECOMPOSITION OF GASEOUS BENZALDEHYDE. Transactions of the Faraday Society. Available at: [\[Link\]](#)
- ACD/Labs. LogP—Making Sense of the Value. ACD/Labs. Available at: [\[Link\]](#)
- ChemAnalyst. (2024). Benzaldehyde: A Fragrant Workhorse In The Chemical Industry. ChemAnalyst. Available at: [\[Link\]](#)
- Slideshare. (2014). Effect of substituents and functions on drug structure activity relationships. Slideshare. Available at: [\[Link\]](#)
- Gawinecki, R., et al. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry. Available at: [\[Link\]](#)
- ResearchGate. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction. ResearchGate. Available at: [\[Link\]](#)
- Wikipedia. Electrophilic aromatic directing groups. Wikipedia. Available at: [\[Link\]](#)
- Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. Available at: [\[Link\]](#)
- Wikipedia. Steric effects. Wikipedia. Available at: [\[Link\]](#)
- Wikipedia. Hammett equation. Wikipedia. Available at: [\[Link\]](#)

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [\[Link\]](#)
- Filo. (2024). Write the correct order of reactivity of substituted benzaldehydes. Filo. Available at: [\[Link\]](#)
- LookChem. (2023). What are six applications for benzaldehyde. LookChem. Available at: [\[Link\]](#)
- Ikeda, G. K., et al. (2006). The Hammett Equation: Probing the Mechanism of Aromatic Semicarbazone Formation. Journal of Chemical Education. Available at: [\[Link\]](#)
- ResearchGate. (2018). Graphical representation of the Hammett equation for  $k_4$ , nucleophilic attack. ResearchGate. Available at: [\[Link\]](#)
- Chemaxon. LogP and logD calculations. Chemaxon Docs. Available at: [\[Link\]](#)
- Verloop, A., et al. (1976). Development and Application of New Steric Substituent Parameters in Drug Design. Scilit. Available at: [\[Link\]](#)
- University of Zurich. Optimizing Drug Binding Affinity: (Semi) Empirical Studies. University of Zurich, Department of Chemistry. Available at: [\[Link\]](#)
- Yates, K., & Stewart, R. (1959). PROTONATION OF THE CARBONYL GROUP: II. THE BASICITIES OF SUBSTITUTED BENZALDEHYDES. Canadian Journal of Chemistry. Available at: [\[Link\]](#)
- Maccioni, E., et al. (2012). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Journal of Mass Spectrometry. Available at: [\[Link\]](#)
- Patrick, G. L. Drug design: optimizing target interactions. University of Central Lancashire. Available at: [\[Link\]](#)
- ResearchGate. (2012). Hammett plot for the para -substituted benzaldehydes in the B.–V. reactions. ResearchGate. Available at: [\[Link\]](#)

- Klouwen, M. H., & Boelens, H. (1962). Alkyl-substituted benzaldehydes. ResearchGate. Available at: [\[Link\]](#)
- Vedantu. Benzaldehyde: Structure, Uses, and Properties Explained. Vedantu. Available at: [\[Link\]](#)
- SIELC Technologies. (2018). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [\[Link\]](#)
- Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available at: [\[Link\]](#)
- Taylor & Francis. Benzaldehyde – Knowledge and References. Taylor & Francis. Available at: [\[Link\]](#)
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C<sub>6</sub>H<sub>5</sub>CHO. Doc Brown's Chemistry. Available at: [\[Link\]](#)
- ResearchGate. (2011). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate. Available at: [\[Link\]](#)
- Semantic Scholar. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Semantic Scholar. Available at: [\[Link\]](#)
- ResearchGate. (2020). Vibrational, NMR and UV-visible spectroscopic investigation and NLO studies on benzaldehyde thiosemicarbazone using computational calculations. ResearchGate. Available at: [\[Link\]](#)
- National Institutes of Health. Benzaldehyde. PubChem. Available at: [\[Link\]](#)
- ResearchGate. (2013). Determination of pKa for some Schiff bases derived from benzaldehyde and amino phenols by conductivity measurement. ResearchGate. Available at: [\[Link\]](#)

- Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available at: [\[Link\]](#)
- W. W. Norton & Company. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [\[Link\]](#)
- TSI Journals. (2010). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. TSI Journals. Available at: [\[Link\]](#)
- Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. Available at: [\[Link\]](#)
- Dadfarnia, S., & Shabani, A. M. H. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Brazilian Chemical Society. Available at: [\[Link\]](#)
- Semantic Scholar. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. Available at: [\[Link\]](#)
- Korea Science. (2011). Statistical Study For The prediction of pKa Values of Substituted Benzaldoxime Based on Quantum Chemicals Methods. Korea Science. Available at: [\[Link\]](#)
- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [nbinno.com](#) [[nbinno.com](#)]
- 2. [Benzaldehyde In The Chemical Industry: A Fragrant Workhorse](#) [[chemicalbull.com](#)]
- 3. [Benzaldehyde: Structure, Uses, and Properties Explained](#) [[vedantu.com](#)]

- [4. taylorandfrancis.com \[taylorandfrancis.com\]](https://www.taylorandfrancis.com)
- [5. News - What are six applications for benzaldehyde \[sprchemical.com\]](https://www.sprchemical.com)
- [6. Effect of substituents and functions on drug structure activity relationships | PPT \[slideshare.net\]](https://www.slideshare.net)
- [7. pdf.benchchem.com \[pdf.benchchem.com\]](https://www.pdf.benchchem.com)
- [8. Benzaldehyde | C6H5CHO | CID 240 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [9. www1.lasalle.edu \[www1.lasalle.edu\]](https://www1.lasalle.edu)
- [10. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [11. 9\) Write the correct order of reactivity of substituted 1 point benzaldehyd.. \[askfilo.com\]](https://www.askfilo.com)
- [12. Steric effects - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [13. Hammett equation - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [14. Document Display \(PURL\) | NSCEP | US EPA \[nepis.epa.gov\]](https://nepis.epa.gov)
- [15. acdlabs.com \[acdlabs.com\]](https://www.acdlabs.com)
- [16. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](https://ncstate.pressbooks.pub)
- [17. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://www.docbrown.info)
- [18. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents \[patents.google.com\]](https://patents.google.com)
- [20. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies \[sielc.com\]](https://www.sielc.com)
- [21. jcsp.org.pk \[jcsp.org.pk\]](https://www.jcsp.org.pk)
- [22. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [Introduction: The Enduring Relevance of a Core Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2456227#physicochemical-properties-of-substituted-benzaldehydes\]](https://www.benchchem.com/product/b2456227#physicochemical-properties-of-substituted-benzaldehydes)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)